molecular formula C11H9BrO2 B14548438 But-2-yn-1-yl 3-bromobenzoate CAS No. 61898-67-7

But-2-yn-1-yl 3-bromobenzoate

Cat. No.: B14548438
CAS No.: 61898-67-7
M. Wt: 253.09 g/mol
InChI Key: OXLSJYLWTNWYSJ-UHFFFAOYSA-N
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Description

But-2-yn-1-yl 3-bromobenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a but-2-yn-1-yl group attached to a 3-bromobenzoate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-yn-1-yl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with but-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

But-2-yn-1-yl 3-bromobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoates.

    Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

But-2-yn-1-yl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural features.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-2-yn-1-yl 3-bromobenzoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The bromine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-2-yn-1-yl 3-bromobenzoate is unique due to the presence of both the but-2-yn-1-yl group and the 3-bromobenzoate moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

61898-67-7

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

but-2-ynyl 3-bromobenzoate

InChI

InChI=1S/C11H9BrO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,7H2,1H3

InChI Key

OXLSJYLWTNWYSJ-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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